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Compound of Interest

Compound Name: Amyl decanoate

Cat. No.: B1679548

An In-depth Technical Guide to Amyl Decanoate as a Fruity Flavor Compound

Abstract

Amyl decanoate, also known as pentyl decanoate, is a fatty acid ester recognized for its
significant contribution to the flavor and fragrance industry.[1] Characterized by a distinct fruity
aroma, it is a key component in the formulation of flavors that mimic natural fruits such as
banana, pear, and apple, and is also used to create complex notes in cognac and wine-like
scents.[1][2][3] This technical guide provides a comprehensive overview of the chemical and
physical properties, sensory profile, natural occurrence, and synthesis of amyl decanoate.
Detailed experimental protocols for both chemical and enzymatic synthesis are presented,
alongside workflows for its analysis. This document is intended for researchers, scientists, and
professionals in the fields of food science, chemistry, and drug development who require a
detailed understanding of this important flavor compound.

Chemical and Physical Properties

Amyl decanoate is a colorless to pale yellow liquid ester.[4][5] It is soluble in alcohol and other
organic solvents but is generally insoluble in water.[1][5] Its chemical identifiers and physical
properties are summarized in Table 1. The data presented often refers to amyl decanoate or
its closely related and commercially significant isomer, isoamyl decanoate.

Table 1: Chemical and Physical Properties of Amyl Decanoate
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Property Value Reference(s)

Molecular Formula C15H3002 [41[6]

Molecular Weight 242.40 g/mol 416171
5933-87-9 (Amyl decanoate),

CAS Number 2306-91-4 (Isoamyl [41[8]
decanoate)
Pentyl decanoate, Decanoic

Synonyms ) [1][4]
acid amyl ester, Amyl caprate
Colorless to almost colorless

Appearance o [415119]
clear liquid

Specific Gravity 0.857 - 0.862 @ 20°C [1]

Refractive Index 1.430-1.434 @ 20°C [1]

- ) 167°C @ 20 mmHg; 286-

Boiling Point [11[31[5]
287°C @ 760 mmHg

Flash Point >100°C (> 212°F) [1][10]

- Soluble in alcohol; Insoluble in

Solubility [1][5][10]
water

Purity (by GC) >93% - 97% [4]15]

Odor and Flavor Profile

The sensory characteristics of amyl decanoate are central to its application. It is primarily

described as having a fruity odor, with additional complex notes.[1][2] The isomer isoamyl

decanoate, which is widely used, possesses a waxy, fruity profile with distinct banana and

sweet notes, complemented by green and cognac-like undertones.[3][10] This profile makes it

a versatile ingredient in creating fruit flavorings for beverages, confectionery, and dairy

products.[11]

Table 2: Sensory Descriptors for Amyl Decanoate and Isoamyl Decanoate
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Compound Type Descriptors Reference(s)
Amyl decanoate Odor Fruity, cognac, winey [1112]
Waxy, banana, fruity,
Isoamyl decanoate Odor sweet, cognac, green,  [3][5][10]
dirty green nuance
Waxy, fruity, banana,
Isoamyl decanoate Flavor green, creamy, [3]
cheesy, fatty
Fruity (78%), Oily
(76%), Winey (68%),
Isoamyl decanoate Odor [8]

Fatty (63%), Cognac
(59%)

Natural Occurrence and Applications

While primarily synthesized for commercial use, related esters like isoamyl decanoate are

found naturally in a variety of fermented beverages and fruits. Its presence contributes to the

characteristic aroma of these products.

Table 3: Natural Occurrence of Isoamyl Decanoate

Source Reference(s)

Apple [3][10]

Banana [3][10]

Beer [3][10]

Brandy [3][10]

Cognac [3][10]

Wine [3][10]

Pork [3]
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Industrially, amyl decanoate is classified as a flavoring agent and is used extensively in the
food industry to impart fruity and tropical notes.[11][12] It is also utilized as a fragrance
component in cosmetics and other consumer products.[9]

Synthesis of Amyl Decanoate

Amyl decanoate is typically produced through the esterification of decanoic acid with amyl
alcohol. This can be achieved via traditional chemical catalysis or through enzymatic
processes.

Chemical Synthesis: Fischer Esterification

Fischer-Speier esterification is a common method for synthesizing esters by refluxing a
carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Decanoic Acid Amyl Alcohol
CH3(CH2)sCOOH CHs(CH2)sOH

H2S0a (catalyst)
Heat

Amyl Decanoate Water
CH3(CH2)sCOO(CH2)4CHs H20

Click to download full resolution via product page

Caption: Fischer esterification of decanoic acid and amyl alcohol.
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Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general procedure for ester synthesis.[13]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add decanoic acid (1.0 eq), amyl alcohol (1.1 eq), and a suitable solvent such as
toluene.

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to
the mixture.

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 16-18 hours.[13]
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute
with an organic solvent like diethyl ether.

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution
to neutralize the acid catalyst, followed by a wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
amyl decanoate.

Purification: If necessary, purify the crude product by vacuum distillation to obtain the final,
high-purity ester.[13]

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative, operating under milder conditions. Cutinases

and lipases are effective catalysts for this transformation.
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Substrate Preparation Enzyme Immobilization
(Decanoic Acid & Isoamyl Alcohol (Rhodococcus cutinase on
in Cyclohexane) Methacrylate Beads)

Esterification Reaction

(Add Immobilized Enzyme & Molecular
Sieves to Substrates)

Incubation
(30°C, 210 rpm, 5 hours)

Reaction Termination
(Enzyme removal via filtration)

Product Analysis
(HPLC Analysis of Reaction Solution)

Click to download full resolution via product page
Caption: Workflow for the enzymatic synthesis of isoamyl decanoate.
Experimental Protocol: Enzymatic Synthesis

This protocol is based on the synthesis of isoamyl fatty acid esters using a bacterial cutinase.
[14]

* Enzyme Preparation: Immobilize Rhodococcus cutinase (Rcut) on methacrylate
divinylbenzene beads.[14]

* Reaction Mixture: In a sealed vial, prepare a 5 mL reaction mixture containing:

o Isoamyl alcohol (100 mM)
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[e]

Decanoic acid (100 mM)

o

Cyclohexane (as solvent)

[¢]

Immobilized Rcut (e.g., 70 mg)

[e]

Molecular sieves (e.g., 100 mg) to remove the water byproduct and drive the reaction
forward.[14]

¢ Incubation: Place the vial in a shaking incubator at 30°C with agitation at 210 rpm for 5
hours.[14]

 Enzyme Reuse: The immobilized enzyme can be recovered by filtration, washed with
solvent, and reused for subsequent batches. The activity was reported to be maintained for
at least six cycles.[14]

e Analysis: Monitor the synthesis of isoamyl decanoate by taking aliquots from the reaction
mixture and analyzing them via High-Performance Liquid Chromatography (HPLC).[14]

Analytical Workflows
Purity Assessment: Gas Chromatography (GC)

The purity of synthesized amyl decanoate is typically determined using Gas Chromatography
(GC), often coupled with a Flame lonization Detector (FID) or a Mass Spectrometer (MS). A
known concentration of the sample is injected into the GC, and the resulting peak area is
compared against a standard to quantify its purity. Commercial suppliers often list purity as
>93.0% (GC).[4]

Sensory Evaluation

A structured sensory evaluation is required to characterize the flavor and aroma profile of amyl
decanoate and ensure it meets quality standards for its intended application.

q A Sample Preparation Sensory Evaluation Data Collection - .
Panelist Selection P i . . Statistical Analysis
& Trainin (Dilution in appropriate solvent, (Olfactory and/or gustatory (Rating of sensory attributes oy Ee———————
9 blinding, and randomization) assessment in controlled booths) on a standardized scale) P
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Caption: A generalized workflow for sensory evaluation.
Experimental Protocol: Sensory Evaluation

o Panelist Selection: Recruit 8-12 trained panelists with demonstrated ability to discriminate
and describe aroma and flavor attributes.

o Sample Preparation: Prepare solutions of amyl decanoate at various concentrations (e.g.,
parts per million) in a neutral solvent (e.g., propylene glycol for flavor, ethanol for aroma).
Samples should be presented in coded, identical containers to prevent bias.

o Evaluation Procedure: Conduct the evaluation in a sensory analysis laboratory with
controlled lighting and air circulation. Panelists assess the samples and rate the intensity of
key descriptors (e.g., fruity, waxy, banana, sweet) on a labeled magnitude scale (LMS) or a
9-point hedonic scale.

» Data Analysis: Analyze the collected data using statistical methods such as Analysis of
Variance (ANOVA) to determine significant differences between samples and Principal
Component Analysis (PCA) to visualize the sensory space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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